molecular formula C16H15F3N4O2 B2704599 N~2~-ethyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide CAS No. 1211290-55-9

N~2~-ethyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide

Cat. No.: B2704599
CAS No.: 1211290-55-9
M. Wt: 352.317
InChI Key: YHDHEFYCIWOJSV-UHFFFAOYSA-N
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Description

N~2~-ethyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is a synthetic organic compound characterized by its complex structure, which includes pyridine rings and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring through cyclization reactions.

    Introduction of the Trifluoromethyl Group: This step can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Amide Bond Formation: The final step involves the formation of the amide bonds, which can be accomplished using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and cost-effectiveness. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N2-ethyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is investigated for its potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions and their biological implications.

Medicine

In medicinal chemistry, N2-ethyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N2-ethyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyridine rings facilitate interactions with aromatic residues in the target proteins. This compound can modulate the activity of its targets by inhibiting or activating specific pathways, depending on its binding mode and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N~2~-ethyl-N~6~-(2-pyridinylmethyl)-2,6-pyridinedicarboxamide: Lacks the trifluoromethyl group, which may result in different binding properties and reactivity.

    N~2~-ethyl-N~6~-(2-pyridinylmethyl)-4-methyl-2,6-pyridinedicarboxamide: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical and biological properties.

Uniqueness

N~2~-ethyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential as a therapeutic agent or industrial material.

Properties

IUPAC Name

2-N-ethyl-6-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c1-2-20-14(24)12-7-10(16(17,18)19)8-13(23-12)15(25)22-9-11-5-3-4-6-21-11/h3-8H,2,9H2,1H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDHEFYCIWOJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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